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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

Cat. No.: B1283163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two brominated

thiophene derivatives. While the precise crystal structure of 2-Bromo-4-methylthiophene is

not publicly available, this guide utilizes data from closely related compounds to offer insights

into the structural characteristics of this class of molecules. The presented data and

experimental protocols are crucial for researchers in medicinal chemistry and materials

science, where a precise understanding of molecular geometry is paramount for predicting and

understanding chemical behavior.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two distinct brominated

thiophene derivatives, providing a basis for structural comparison. This data is fundamental for

determining the packing of molecules in a crystal lattice and identifying key structural features.
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Parameter
Compound 1: 2,5-Bis(5-
bromo-2-
thienyl)thiophene[1]

Compound 2: 5-((3′,5′-
Dibromo-[2,2′-
bithiophen]-5-yl)methyl)-3-
ethyl-2-thioxothiazolidin-4-
one∙Br2[2]

Chemical Formula C₁₂H₆Br₂S₃ C₁₄H₉.₁₆Br₃.₈₄NOS₄

Molecular Weight 406.17 g/mol 642.48 g/mol

Crystal System Orthorhombic Triclinic

Space Group Pca2₁ P-1

Unit Cell Dimensions
a = 7.6216(16) Å, b =

30.003(6) Å, c = 5.8841(13) Å

a = 8.5467(9) Å, b =

9.6336(10) Å, c = 12.2630(11)

Å, α = 84.742(4)°, β =

75.994(4)°, γ = 75.733(5)°

Unit Cell Volume 1345.5(5) Å³ 948.90(17) Å³

Temperature 173 K 100(2) K

Z 4 2

R-factor 0.053 Not Reported

Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-

established protocol.

Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is

often a challenging step and can be achieved through various methods such as slow

evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Crystal Mounting: A suitable crystal (typically less than 0.5 mm in all dimensions) is carefully

selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is often

cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms. A

monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of

diffraction patterns are collected by a detector.[3]

Data Reduction: The collected diffraction intensities are processed to correct for

experimental factors such as background noise, absorption, and Lorentz-polarization effects.

This yields a set of structure factor amplitudes.

Structure Solution and Refinement: The initial positions of the atoms in the unit cell are

determined using direct methods or Patterson methods. This initial model is then refined

using least-squares methods to improve the agreement between the observed diffraction

data and the data calculated from the model. This iterative process adjusts atomic positions

and thermal parameters until the best possible fit is achieved.[3]

Validation and Analysis: The final refined structure is validated to ensure its chemical and

crystallographic reasonability. The resulting model provides precise information on bond

lengths, bond angles, and intermolecular interactions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining a crystal structure using

single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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